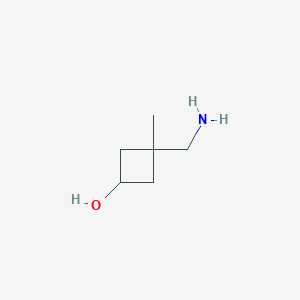
3-(Aminomethyl)-3-methylcyclobutan-1-ol
Description
Structure and Properties: 3-(Aminomethyl)-3-methylcyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group (-OH) at position 1 and both an aminomethyl (-CH2NH2) and methyl (-CH3) group at position 3. This unique substitution pattern creates steric and electronic effects that influence its reactivity and biological interactions .
Synthesis:
Synthetic routes often involve cyclobutane ring formation followed by functionalization steps, such as amination and hydroxylation. Key methods include cyclization of ketones with formaldehyde and ammonia, requiring precise control of reaction conditions (e.g., temperature, solvent) to optimize yields .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-(aminomethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(4-7)2-5(8)3-6/h5,8H,2-4,7H2,1H3 |
InChI Key |
CAVVKWWXGNFWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia under reductive amination conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methylcyclobutanone or 3-methylcyclobutanone derivatives.
Reduction: Formation of various amines or alcohols depending on the reducing agent used.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(Aminomethyl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Key Findings from Comparative Studies:
Ring Size and Strain: Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain than cyclopentane analogs (e.g., 2-Aminocyclopentan-1-ol), influencing reactivity and conformational flexibility .
Substituent Effects: Aminomethyl vs. Methamine: The -CH2NH2 group in the target compound provides stronger hydrogen-bonding capacity compared to -NHCH3 in trans-3-Hydroxy-3-methylcyclobutane-1-methamine, favoring interactions with biological targets . Aromatic vs. Aliphatic Substituents: Compounds with nitro-phenyl groups (e.g., 3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol) exhibit distinct electronic properties, enabling interactions with aromatic residues in enzymes or receptors .
Biological Implications: Dual functional groups on C3 (aminomethyl and methyl) in the target compound may create a steric "bulk" that enhances selectivity for specific protein pockets .
Synthetic Challenges :
- Introducing multiple substituents on cyclobutane rings requires precise reaction control to avoid side products, whereas linear compounds are synthetically simpler .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


